7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O2/c9-4-1-2-12-3-5(8(13)14)11-7(12)6(4)10/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVUNVWTDIQYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1Cl)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
Detailed Preparation Methodologies
Metal-Free Tandem Cyclization and Halogenation
A metal-free one-pot tandem cyclization/iodination method has been developed using α-bromoketones and 2-aminopyridines, where the reaction conditions are carefully controlled to yield halo-substituted imidazo[1,2-a]pyridines. The use of iodine (I2) and TBHP as oxidants in toluene at elevated temperatures (around 100 °C) facilitates the formation of the imidazo ring and simultaneous iodination at the 8-position.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 7-chloro-2-aminopyridine + α-bromoketone | Cyclization to imidazo[1,2-a]pyridine | - |
| 2 | I2 (20 mol%), TBHP (4 eq.), toluene, 100°C | Tandem iodination at 8-position | 79-83 |
| 3 | Hydrolysis (acidic/basic) | Carboxylic acid formation at 2-position | - |
This approach avoids the use of transition metals and provides good regioselectivity for halogenation.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Metal-free tandem cyclization/iodination | Uses I2 and TBHP, no metal catalyst | Environmentally friendly, simple setup | Requires precise control of conditions |
| Pd-catalyzed cross-coupling | Uses Pd catalyst, boronic acids | High regioselectivity, versatile | Use of expensive metals, multiple steps |
| Halogenation of preformed imidazopyridines | Post-synthesis halogenation | Straightforward halogen introduction | May require harsh conditions or excess reagents |
Research Findings and Yields
The metal-free tandem cyclization/iodination method achieves yields of 79–83% for the iodinated imidazo[1,2-a]pyridine intermediates.
Pd-catalyzed cross-coupling reactions yield 48–87% for substituted intermediates, with subsequent fluorination and hydrolysis steps providing final acid products.
Hydrolysis and deprotection steps typically proceed under acidic conditions (12 M HCl) or using reagents like BTMS and TFA for ester cleavage, yielding the target carboxylic acid in good purity.
Summary Table of Preparation Conditions
| Parameter | Metal-Free Tandem Cyclization/Iodination | Pd-Catalyzed Coupling Route |
|---|---|---|
| Starting Materials | 7-chloro-2-aminopyridine, α-bromoketone | Bromo-substituted phosphonoacetate, aryl boronic acid |
| Catalyst | Iodine (I2), no metal catalyst | Pd(PPh3)4 |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | N-fluorobenzenesulfonimide (NFSI) |
| Solvent | Toluene or ethyl acetate | Toluene/ethanol/water mixture |
| Temperature | 90–100 °C | Microwave irradiation |
| Reaction Time | 2–3 hours | Variable, depending on step |
| Yield | 79–83% (iodination step) | 48–87% (coupling step) |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceutical Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Halogen substituents significantly influence electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : Chlorine and iodine are electron-withdrawing, reducing electron density on the aromatic ring, while methoxy groups are electron-donating, increasing solubility in polar solvents .
- Molecular Weight : The target compound’s higher molecular weight (350.54 vs. 214.58 for the fluoro analog) may reduce solubility but improve stability in hydrophobic environments .
Pharmacological Potential
- Anticholinesterase Activity: Derivatives like Alpidem and Zolpidem (non-carboxylic acid analogs) show potency as GABA-A receptor modulators, with substituent position critically affecting binding affinity .
- Antikinetoplastid Agents: Chalcone-conjugated imidazopyridines demonstrate antitrypanosomal activity, suggesting the carboxylic acid group’s role in target engagement .
- HIV-1 Capsid Inhibition : Amide derivatives (e.g., 8-methyl-imidazo[1,2-a]pyridine-2-carboxamides) highlight the importance of halogenation for improving metabolic stability and target specificity .
Biological Activity
7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities. This compound features a unique structure characterized by the presence of chlorine and iodine atoms attached to an imidazo[1,2-a]pyridine core, along with a carboxylic acid functional group. Its molecular formula is and it has been the subject of various studies exploring its pharmacological properties.
The synthesis of this compound typically involves halogenation reactions to introduce chlorine and iodine at specific positions on the imidazo[1,2-a]pyridine ring. Common methods include using reagents like N-chlorosuccinimide and iodine monochloride under controlled conditions. The compound is synthesized efficiently using continuous flow methods, which enhance reaction yield and scalability for pharmaceutical applications .
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of halogen substituents in this compound is believed to enhance its interaction with biological targets, potentially increasing its efficacy against cancer cells .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Various studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. Specifically, this compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, suggesting its potential as a lead compound in anti-tuberculosis drug development .
Neuroactive Effects
Emerging research suggests that this compound may influence the nervous system. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurological disorders. The halogen atoms may facilitate interactions with receptors or enzymes involved in neurotransmission, thereby exerting neuroprotective effects or enhancing cognitive function .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Halogen Bonding : The chlorine and iodine atoms can participate in halogen bonding, enhancing binding affinity to biological targets.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acids in proteins, modulating enzyme activity or receptor interactions.
These interactions can lead to alterations in enzyme kinetics or receptor activation/inhibition, resulting in observable biological effects.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cl and I substituents; carboxylic acid group | Anticancer, antimicrobial |
| 8-Iodo-7-methoxyimidazo[1,2-a]pyridine | Iodine substituent; methoxy group | Limited anticancer activity |
| 7-Chloro-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | Cl and Br substituents; carboxylic acid group | Similar activities but less potent |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Anticancer Study : A series of derivatives were tested against various cancer cell lines. Results indicated that modifications to the halogen substituents significantly affected antiproliferative activity (IC50 values ranging from nanomolar to micromolar concentrations) .
- Antimicrobial Evaluation : A study assessed the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential compared to standard antibiotics .
- Neuropharmacological Research : In vivo studies demonstrated that administration of this compound improved cognitive performance in animal models through modulation of cholinergic pathways .
Q & A
Q. What are the foundational synthetic routes for preparing 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid?
The synthesis typically involves halogenation and cyclization steps. A common approach starts with 2-aminopyridine derivatives, where chloro and iodo substituents are introduced via electrophilic substitution or metal-catalyzed coupling. For example, iodination can be achieved using iodine monochloride (ICl) in acetic acid, followed by cyclization with α-haloketones or chloroacetic acid under basic conditions . Key intermediates like ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 57892-76-9) may serve as precursors, with halogen exchange (e.g., bromide to iodide) facilitated by CuI or Pd catalysts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm regiochemistry and substitution patterns. For example, the carboxylic acid proton appears as a broad singlet near δ 12-14 ppm, while aromatic protons in the imidazo[1,2-a]pyridine core resonate between δ 7.5–9.0 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns (e.g., chlorine and iodine signatures) .
- X-ray crystallography : Resolves structural ambiguities, such as planarity of fused rings and halogen positioning .
Q. How can researchers assess the compound’s stability under experimental conditions?
Stability studies should include:
- pH-dependent degradation : Test solubility in aqueous buffers (pH 1–13) and monitor decomposition via HPLC. The carboxylic acid group may hydrolyze under strongly acidic/basic conditions .
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Storage at −20°C in anhydrous DMSO or ethanol is recommended to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic by-products (e.g., regioisomers) be minimized during iodination?
Iodination selectivity is influenced by:
- Catalyst choice : Pd(OAc)/PPh improves regioselectivity in C–H activation, favoring the 8-position over 6- or 7-substitution .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance iodine electrophilicity, reducing side reactions .
- Temperature control : Slow addition of ICl at 0–5°C suppresses di-iodination . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
Q. What computational methods predict the compound’s bioactivity?
- Docking studies : Use AutoDock Vina to model interactions with targets like cyclin-dependent kinases (CDKs) or viral proteases. The iodine atom’s van der Waals volume may enhance binding affinity to hydrophobic pockets .
- QSAR models : Correlate electronic parameters (Hammett σ values for Cl/I) with experimental IC data from kinase inhibition assays .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess charge distribution and reactive sites for further functionalization .
Q. How do structural modifications (e.g., replacing iodine with other halogens) affect biological activity?
Comparative studies show:
- Iodine vs. bromine : Iodo derivatives exhibit superior membrane permeability due to higher lipophilicity (logP increased by ~0.5 units) but may reduce solubility .
- Chloro vs. fluoro : Chlorine provides metabolic stability, while fluorine improves bioavailability in pharmacokinetic assays .
- Carboxylic acid bioisosteres : Replacing –COOH with tetrazole or acyl sulfonamide groups enhances oral absorption in rodent models .
Q. What strategies resolve contradictions in reported synthetic yields?
Discrepancies often arise from:
- Starting material purity : Use HPLC-grade 2-aminopyridine (≥99%) to avoid side reactions .
- Scale-dependent effects : Microwaves or flow reactors improve reproducibility in small-scale syntheses (1–10 mmol) .
- By-product identification : LC-MS/MS detects trace impurities (e.g., dihalogenated by-products), guiding process optimization .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) and maximize yield .
- Biological Screening : Prioritize in vitro assays (e.g., kinase inhibition, cytotoxicity) before animal studies. Include positive controls like Zolpidem for GABA receptor binding comparisons .
- Data Validation : Cross-reference spectral data with published analogs (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) to confirm structural assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
